molecular formula C19H13Cl6N3 B14266214 2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 138738-18-8

2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B14266214
CAS No.: 138738-18-8
M. Wt: 496.0 g/mol
InChI Key: LFMJMMLDPWGXTR-UHFFFAOYSA-N
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Description

2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a phenylethyl group and two trichloromethyl groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 4-(1-Phenylethyl)aniline with trichloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the chloroformate, followed by the elimination of hydrogen chloride and the formation of the triazine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reactant concentrations. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazines with various functional groups.

Scientific Research Applications

2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A simpler triazine derivative with three trichloromethyl groups.

    2-[4-(1-Phenylethyl)phenyl]-1,3,5-triazine: A similar compound lacking the trichloromethyl groups.

    4,6-Dichloro-2-phenyl-1,3,5-triazine: Another triazine derivative with different substituents.

Uniqueness

2-[4-(1-Phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to the presence of both phenylethyl and trichloromethyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

138738-18-8

Molecular Formula

C19H13Cl6N3

Molecular Weight

496.0 g/mol

IUPAC Name

2-[4-(1-phenylethyl)phenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

InChI

InChI=1S/C19H13Cl6N3/c1-11(12-5-3-2-4-6-12)13-7-9-14(10-8-13)15-26-16(18(20,21)22)28-17(27-15)19(23,24)25/h2-11H,1H3

InChI Key

LFMJMMLDPWGXTR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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